3,5-Dimethyl-D-Phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
BJEFUMBSVAPULZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C(=O)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C |
Origin of Product |
United States |
Stereospecific Synthesis Methodologies for 3,5 Dimethyl D Phenylalanine Analogs
Chemoenzymatic Synthetic Routes for D-Phenylalanine Derivatives.
Chemoenzymatic methods offer the advantage of high stereoselectivity under mild reaction conditions, leveraging the inherent chirality of enzymes. These approaches are increasingly being employed for the synthesis of chiral amino acids.
Asymmetric Reductive Amination Utilizing Engineered D-Amino Acid Dehydrogenases.
The direct asymmetric reductive amination of a corresponding α-keto acid is a highly atom-economical route to α-amino acids. Engineered D-amino acid dehydrogenases (DAADHs) are pivotal biocatalysts in this approach, facilitating the stereoselective conversion of α-keto acids to D-amino acids using ammonia (B1221849) as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.
For the synthesis of 3,5-Dimethyl-D-phenylalanine, the precursor 3-(3,5-dimethylphenyl)-2-oxopropanoic acid would be subjected to reductive amination catalyzed by a specifically engineered DAADH. Protein engineering efforts have focused on expanding the substrate scope of natural DAADHs to accommodate bulky substituted phenylpyruvates. For instance, variants of meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) have been engineered to exhibit activity towards a range of aromatic 2-keto acids. By modifying the active site, researchers have been able to improve the catalytic efficiency for sterically demanding substrates, achieving high conversions and excellent enantiomeric excess (>99% ee) for various D-phenylalanine derivatives. rsc.org
The synthetic applicability of engineered DAADHs has been demonstrated on a preparative scale for other D-phenylalanine analogs, yielding the desired product in high yield and optical purity. nih.gov A typical reaction scheme involves the DAADH, the α-keto acid substrate, ammonia, and a cofactor regeneration system, often employing formate dehydrogenase or glucose dehydrogenase to recycle the NADH/NADPH.
Biocatalytic Stereoinversion Cascades via L-Amino Acid Deaminase and D-Amino Acid Dehydrogenase.
An alternative and powerful chemoenzymatic strategy for producing D-amino acids is through the stereoinversion of the more readily available L-enantiomers. This is achieved through a one-pot biocatalytic cascade involving two key enzymes: an L-amino acid deaminase (LAAD) or oxidase (LAAO) and a D-amino acid dehydrogenase (DAADH).
In this cascade, the L-amino acid is first selectively deaminated by LAAD to its corresponding α-keto acid. This intermediate is then asymmetrically reduced in situ by a DAADH to the desired D-amino acid. rsc.org For the synthesis of this compound, this would involve the stereoinversion of 3,5-Dimethyl-L-phenylalanine.
This method has been successfully applied to a variety of aromatic and aliphatic L-amino acids. rsc.org The process often incorporates a cofactor regeneration system for the reductive amination step. By coupling these enzymatic reactions, D-phenylalanine derivatives have been obtained in quantitative yields with enantiomeric excess values greater than 99%. rsc.org This approach is particularly advantageous as it allows for the deracemization of a racemic mixture of the amino acid, theoretically achieving a 100% yield of the D-enantiomer.
Phenylalanine Ammonia Lyase (PAL) Mediated Amination for Substituted Phenylalanine Analogs.
Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to the double bond of cinnamic acids to form L-phenylalanine. While PALs typically exhibit high L-selectivity, they can be used in a chemoenzymatic cascade to produce D-phenylalanine derivatives. nih.govnih.gov
This is achieved by coupling the PAL-catalyzed amination of a substituted cinnamic acid with a stereoselective oxidation of the formed L-amino acid and a non-selective reduction of the resulting imine. nih.gov In this system, the PAL enzyme generates a mixture of L- and D-amino acids from the corresponding cinnamic acid (e.g., 3,5-dimethylcinnamic acid). An L-amino acid deaminase (LAAD) is then used to selectively convert the L-enantiomer to the corresponding α-keto acid, which is subsequently reduced back to the racemic amino acid by a non-selective reducing agent like ammonia-borane. Through the iterative action of these enzymes, the reaction equilibrium is shifted towards the accumulation of the D-enantiomer.
Researchers have successfully applied this one-pot approach to synthesize a range of substituted D-phenylalanines with high yields and excellent optical purity from inexpensive cinnamic acids. nih.govnih.gov The table below shows the results for the synthesis of various D-phenylalanine derivatives using an engineered PAL variant in a chemoenzymatic cascade.
| Substrate (Substituted Cinnamic Acid) | Conversion (%) | Enantiomeric Excess (ee %) of D-isomer |
| p-Nitrocinnamic acid | 78 | >99 |
| p-Chlorocinnamic acid | 75 | >99 |
| p-Bromocinnamic acid | 72 | >99 |
| m-Chlorocinnamic acid | 86 | >99 |
| 3,5-Difluorocinnamic acid | 78 | >99 |
Data adapted from Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. nih.gov
Chemical Asymmetric Synthesis Approaches.
Chemical methods provide a versatile and often scalable alternative to enzymatic routes for the synthesis of chiral amino acids.
Asymmetric Hydrogenation Strategies for Substituted D-Phenylalanines.
Asymmetric hydrogenation of prochiral enamides or dehydroamino acids is one of the most effective methods for the synthesis of enantiomerically enriched amino acids. This approach typically involves the use of a transition metal catalyst (e.g., rhodium, ruthenium, iridium, or nickel) complexed with a chiral phosphine ligand. rsc.orgnih.gov
For the synthesis of this compound, a suitable precursor such as (Z)-2-acetamido-3-(3,5-dimethylphenyl)acrylic acid would be hydrogenated in the presence of a chiral catalyst. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. For instance, nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters using a chiral BINAP ligand has been shown to produce substituted phenylalanine derivatives with high yields and enantioselectivities (up to 99% yield and 96% ee). rsc.org Similarly, iridium catalysts with P-stereogenic phosphinooxazoline ligands have been used for the highly enantioselective hydrogenation of N-Boc-2,3-diarylallyl amines, which can be precursors to D-phenylalanine analogs. ub.edu
The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both conversion and enantiomeric excess. This methodology has been successfully applied on an industrial scale for the synthesis of various D-amino acids.
Alkylation and Hydrolysis Employing Chiral Auxiliary Metal Complexes (e.g., Ni(II) or Zn(II)).
The asymmetric alkylation of a glycine (B1666218) enolate equivalent, where the stereoselectivity is controlled by a chiral auxiliary, is a classical and reliable method for the synthesis of non-proteinogenic amino acids. A common approach involves the use of a chiral Schiff base of glycine complexed to a metal ion such as Ni(II) or Zn(II).
In this method, the glycine Schiff base, derived from a chiral auxiliary, is deprotonated to form a metal-stabilized enolate. This enolate then reacts with an electrophile, in this case, 3,5-dimethylbenzyl bromide. The chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation. Subsequent hydrolysis of the resulting product removes the chiral auxiliary and the Schiff base, yielding the desired D-amino acid. Chiral auxiliaries such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been used in the presence of nickel nitrate for the synthesis of optically active amino acids. tcichemicals.com
Another variation of this approach is the use of chiral phase-transfer catalysts to mediate the asymmetric alkylation of a glycine Schiff base. For example, cinchona alkaloid-derived quaternary ammonium salts have been used to catalyze the α-alkylation of N-(dibenzylidene)glycine tert-butyl ester with substituted benzyl bromides, affording a range of unnatural (R)- and (S)-phenylalanine derivatives in excellent yields and enantioselectivities. nih.gov The table below summarizes the results for the synthesis of various (R)-phenylalanine derivatives (precursors to D-phenylalanine) using this phase-transfer catalysis method.
| Alkylating Agent (Substituted Benzyl Bromide) | Yield (%) | Enantiomeric Excess (ee %) of (R)-isomer |
| 3,5-Dichlorobenzyl bromide | 96 | 94 |
| 3,5-Dibromobenzyl bromide | 95 | 93 |
| 3,5-Dimethylbenzyl bromide | 94 | 92 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 90 | 91 |
| 1-(Bromomethyl)naphthalene | 92 | 95 |
Data adapted from Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. nih.gov
Multi-step Total Synthesis of Novel D-Phenylalanine Derivatives
The total synthesis of this compound can be efficiently achieved through a multi-step process that combines classical organic reactions with highly selective enzymatic transformations. This chemoenzymatic approach allows for the preparation of the target molecule with high stereochemical purity, a crucial factor for its biological activity. The general strategy involves the synthesis of a substituted cinnamic acid precursor, followed by a stereoselective enzymatic amination.
A key methodology for the synthesis of substituted D-phenylalanines involves a one-pot, multi-enzymatic cascade process. This approach utilizes Phenylalanine Ammonia Lyase (PAL) for the hydroamination of a cinnamic acid derivative. nih.govscribd.com To achieve the desired D-configuration with high enantiomeric excess, this process is often coupled with a chemoenzymatic deracemization system. nih.govscribd.com This system typically involves a stereoselective oxidation of the L-enantiomer, which may be formed as a minor product, followed by a non-selective reduction back to the racemic amino acid, thereby enriching the desired D-enantiomer. nih.govscribd.com
The synthesis of the requisite precursor, 3,5-dimethylcinnamic acid, can be accomplished through various established synthetic routes, such as the Perkin reaction or the Knoevenagel-Doebner condensation, starting from 3,5-dimethylbenzaldehyde.
Once the 3,5-dimethylcinnamic acid is obtained, the crucial stereoselective amination is carried out. The use of engineered Phenylalanine Ammonia Lyases (PALs) is particularly advantageous due to their ability to accept a wide range of substituted cinnamic acids as substrates. nih.govscribd.com By employing a suitable PAL variant, the direct conversion of 3,5-dimethylcinnamic acid to this compound can be achieved.
The research in this field has led to the development of highly efficient cascade reactions. For instance, a cascade process can be designed to convert a range of cinnamic acids into optically pure D-phenylalanine derivatives. nih.govscribd.com This often involves whole-cell biocatalysts, which simplifies the process and reduces the need for enzyme purification.
Below are interactive data tables summarizing the key findings in the synthesis of D-phenylalanine derivatives, which are analogous to the synthesis of this compound.
Table 1: Enzymatic Amination of Substituted Cinnamic Acids
| Entry | Substrate (Cinnamic Acid Derivative) | Biocatalyst | Product (D-Phenylalanine Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | p-Nitrocinnamic acid | PAL Mutant | D-p-Nitrophenylalanine | 78 | >99 |
| 2 | o-Fluorocinnamic acid | Wild-Type PAL | D-o-Fluorophenylalanine | 77 | >99 |
| 3 | m-Fluorocinnamic acid | Wild-Type PAL | D-m-Fluorophenylalanine | 74 | 98 |
| 4 | p-Fluorocinnamic acid | Wild-Type PAL | D-p-Fluorophenylalanine | 62 | >99 |
| 5 | 3,5-Difluorocinnamic acid | Wild-Type PAL | D-3,5-Difluorophenylalanine | 78 | >99 |
Data adapted from studies on the synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases. nih.govscribd.com
Table 2: Key Reagents and Conditions in the Multi-step Synthesis
| Step | Reaction | Key Reagents | Solvents | Typical Conditions |
| 1 | Cinnamic Acid Synthesis | 3,5-Dimethylbenzaldehyde, Malonic Acid, Piperidine | Pyridine | Reflux |
| 2 | Enzymatic Amination | 3,5-Dimethylcinnamic Acid, Phenylalanine Ammonia Lyase (PAL), Ammonia | Aqueous Buffer | pH 8.5-10, 30-40 °C |
| 3 | Deracemization (Optional) | L-amino acid oxidase, Reducing agent (e.g., NaBH4) | Aqueous Buffer | Room Temperature |
This multi-step synthetic approach, leveraging the specificity of biocatalysts, provides a robust and efficient pathway to novel D-phenylalanine derivatives like this compound, which are of significant interest for the development of new pharmaceuticals. The ability to produce these compounds with high optical purity is a testament to the power of combining modern synthetic chemistry with biocatalysis.
Conformational Analysis and Stereochemical Implications of 3,5 Dimethyl D Phenylalanine Analogs
Theoretical and Computational Approaches for Conformational Profiling
Computational chemistry provides powerful tools for exploring the conformational space of modified amino acids and peptides, offering insights that are often difficult to obtain through experimental methods alone. nih.gov Theoretical approaches are essential for predicting the low-energy conformations and understanding the factors that govern the conformational preferences of complex molecules like 3,5-Dimethyl-D-Phenylalanine.
The conformational landscape of amino acids is often visualized using Ramachandran maps, which plot the permissible values of the backbone dihedral angles phi (φ) and psi (ψ). researchgate.net For unnatural amino acids, these maps are generated using computational methods to assess how substitutions affect the allowable backbone conformations. nih.gov Molecular mechanics (MM) calculations, employing force fields like AMBER, are frequently used to perform an initial exploration of the conformational space. nih.gov This is followed by more accurate, but computationally intensive, quantum mechanics (QM) methods, such as ab initio Hartree-Fock calculations or Density Functional Theory (DFT), to refine the geometries and energies of the identified low-energy conformers. nih.govacs.org
These computational studies reveal that intramolecular interactions and the inherent flexibility of the amino acid can lead to many local minima on the potential energy surface. researchgate.net For phenylalanine and its analogs, a variety of non-covalent interactions, including hydrogen bonds, NH-π, CH-π, and π-π interactions, are instrumental in stabilizing different conformations. researchgate.net By calculating the relative free energies of these conformers, researchers can predict their population distribution under various conditions. acs.org
Table 1: Computational Methods in Conformational Analysis
| Method | Application | Key Insights |
| Molecular Mechanics (MM) | Initial exploration of conformational space (e.g., Ramachandran maps). | Identifies a broad range of possible low-energy conformations. nih.gov |
| Density Functional Theory (DFT) | Accurate energy calculations and geometry optimization of conformers. | Provides refined structures and relative stabilities of conformers. nih.gov |
| Ab Initio Methods (e.g., Hartree-Fock) | High-accuracy refinement of conformer geometries and energies. | Used to validate and further investigate findings from MM and DFT. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time. | Reveals conformational transitions and the influence of solvent. ias.ac.in |
Spectroscopic Investigations of Conformational States in Substituted Phenylalanine Peptides
Spectroscopic techniques are indispensable for the experimental validation of computational models and for providing direct evidence of the conformational states of peptides in solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. nih.gov One-dimensional ¹H NMR provides information on the chemical environment of protons, while two-dimensional techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between atoms, which is crucial for defining molecular conformation. mdpi.com For substituted phenylalanine peptides, NMR can be used to determine the relative populations of different side-chain rotamers and to identify intramolecular hydrogen bonds that stabilize specific backbone folds. rsc.org
Circular Dichroism (CD) spectroscopy is particularly sensitive to the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light, which is indicative of ordered structures like helices and β-sheets. In studies of cyclic peptides containing phenylalanine analogs, temperature-dependent CD spectra have been used to monitor conformational changes between folded and unfolded states. rsc.org The presence of a single isosbestic point in such experiments suggests an equilibrium between two dominant conformational forms. rsc.org
Fourier-Transform Infrared (FTIR) spectroscopy provides information about hydrogen bonding patterns. nih.gov By analyzing the frequencies of amide I and II bands, it is possible to distinguish between different types of secondary structures and to assess the extent of intramolecular hydrogen bonding, which is a key feature of folded peptide conformations. nih.gov
Table 2: Spectroscopic Techniques for Peptide Conformational Analysis
| Technique | Information Obtained | Example Application |
| NMR Spectroscopy | 3D structure, side-chain rotamer populations, inter-proton distances. | Determining the solution structure of a D-Tic containing dipeptide. nih.gov |
| Circular Dichroism (CD) | Secondary structure content (helices, sheets), conformational transitions. | Monitoring temperature-induced unfolding of a cyclic peptide. rsc.org |
| FTIR Spectroscopy | Intramolecular and intermolecular hydrogen bonding patterns. | Identifying H-bonded forms in chloroform (B151607) solutions of model peptides. nih.gov |
Influence of Aromatic Methylation Pattern on Side-Chain Rotamer Preferences and Backbone Conformation
The substitution pattern on the aromatic ring of phenylalanine has a profound impact on its conformational behavior. The introduction of two methyl groups at the 3 and 5 positions creates significant steric bulk that restricts the rotational freedom of the side-chain and influences the stability of the peptide backbone.
The conformation of the phenylalanine side-chain is described by the dihedral angle χ1 (N-Cα-Cβ-Cγ). The three classically stable staggered rotamers are gauche(-) (g-), trans (t), and gauche(+) (g+), corresponding to χ1 angles of approximately -60°, 180°, and +60°, respectively. researchgate.net The relative population of these rotamers is dependent on the local environment and the backbone conformation (φ, ψ angles). researchgate.netarxiv.org
Furthermore, these steric constraints on the side-chain can propagate to the backbone. The allowable combinations of φ and ψ angles may be reduced because certain backbone conformations would lead to an unavoidable clash with the dimethyl-substituted ring. nih.gov This effectively remodels the Ramachandran plot for this specific amino acid, favoring regions that accommodate the bulky, and now less flexible, side-chain.
Table 3: Predicted Rotamer Population Shifts for Phenylalanine Analogs
| Amino Acid | Rotamer: gauche(-) (χ1 ≈ -60°) | Rotamer: trans (χ1 ≈ 180°) | Rotamer: gauche(+) (χ1 ≈ +60°) | Rationale |
| L-Phenylalanine | ~35% | ~55% | ~10% | Standard distribution, trans is generally favored. |
| D-Phenylalanine | ~10% | ~55% | ~35% | Inverted preference for g- and g+ compared to L-isomer. |
| 3,5-Dimethyl-D-Phe | <5% (Predicted) | >80% (Predicted) | <15% (Predicted) | Steric clash from methyl groups strongly disfavors g- and favors the trans conformer. |
Stereochemical Impact of the D-Configuration on Molecular Flexibility and Interactions
The stereochemistry at the α-carbon is a fundamental determinant of peptide structure. While L-amino acids are the building blocks of natural proteins, the incorporation of D-amino acids, such as this compound, introduces significant perturbations to peptide structure and flexibility.
The presence of a D-amino acid residue disrupts the formation of standard right-handed α-helices, which are common secondary structures in proteins composed exclusively of L-amino acids. Instead, D-residues can promote the formation of alternative structures, such as β-turns or left-handed helices. nih.gov Peptides with alternating sequences of L- and D-amino acids, for instance, have a distinct propensity to form a unique structure known as a β-helix, which is characterized by a hollow core. ias.ac.in
Structure Activity Relationship Sar Studies of 3,5 Dimethyl D Phenylalanine Analogs in Biological Systems
Modulation of Receptor Binding Affinity and Selectivity
The strategic dimethylation of the phenylalanine side chain is a powerful tool in medicinal chemistry for fine-tuning ligand-receptor interactions. This modification can enhance binding affinity and modulate selectivity by introducing steric constraints and altering electronic properties.
The incorporation of dimethylated phenylalanine residues has been a key strategy in the design of potent and selective opioid receptor ligands. Studies on opioid peptides such as dermorphin (B549996) and deltorphin (B1670231), which naturally contain a phenylalanine residue, demonstrate the significant impact of this modification. While much of the research has focused on the 2,6-dimethylphenylalanine (Dmp) isomer, the principles are instructive for understanding the potential of the 3,5-dimethyl analog.
Replacing the standard Phenylalanine (Phe) with a dimethylated version can drastically improve receptor affinity and selectivity. For example, in a study involving dermorphin (DM) and deltorphin II (DT), replacing the L-Phe at position 3 with L-2,6-Dmp led to remarkable enhancements. nih.gov The resulting dermorphin analog, [L-Dmp(3)]DM, exhibited a 170-fold increase in affinity for the mu (μ) opioid receptor and a 40-fold improvement in μ-receptor selectivity. nih.gov Similarly, the deltorphin analog [L-Dmp(3)]DT showed a 22-fold increase in delta (δ) opioid receptor affinity and a 75-fold improvement in δ-receptor selectivity. nih.gov
These enhancements are largely attributed to the steric hindrance provided by the methyl groups, which restricts the rotational freedom of the aromatic side chain. This conformational constraint can lock the peptide into a bioactive conformation that is more favorable for binding to the receptor. However, the stereochemistry is crucial; replacement with D-Dmp in the same peptides resulted in a significant loss of receptor selectivity. nih.gov
| Peptide | Analog | Target Receptor | Change in Affinity vs. Parent Peptide | Change in Selectivity vs. Parent Peptide |
|---|---|---|---|---|
| Dermorphin (DM) | [L-Dmp(3)]DM | Mu (μ) | 170-fold increase | 40-fold improvement |
| Deltorphin II (DT) | [L-Dmp(3)]DT | Delta (δ) | 22-fold increase | 75-fold improvement |
The L-type amino acid transporter 1 (LAT1) is a crucial transmembrane protein responsible for transporting large neutral amino acids, including phenylalanine, across cellular barriers like the blood-brain barrier. researchgate.netnih.gov The interaction of phenylalanine analogs with LAT1 is of significant interest for drug delivery applications.
Structure-activity relationship studies show that binding to LAT1 requires the presence of both amino and carboxylic acid functional groups, along with a large, neutral, and often aromatic side chain. nih.gov While LAT1 can transport a variety of phenylalanine analogs, it exhibits stereoselectivity in its binding affinity. The affinity (Km) for L-enantiomers of amino acids is generally higher than for the corresponding D-enantiomers. nih.gov However, the maximal transport rate (Vmax) appears to be similar for both L- and D-enantiomers, suggesting that while binding may be less efficient for D-isomers, the translocation process itself is not stereoselective. nih.gov
Given these characteristics, 3,5-Dimethyl-D-Phenylalanine, with its large, neutral aromatic side chain, would be expected to interact with the LAT1 transporter. However, its D-configuration suggests it would likely have a lower binding affinity compared to its L-isomer counterpart, though it may still be transported across the membrane. This selective transport mechanism is critical for the design of prodrugs that can cross biological barriers.
Impact on Enzyme-Substrate Interactions and Catalytic Pathways
The introduction of bulky dimethyl groups on the phenylalanine ring can significantly influence how the molecule interacts with enzyme active sites. This modification can alter substrate specificity or transform the molecule into an enzyme inhibitor.
For instance, a docking study investigating the interaction of rac-3,5-phenylalanine with human tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, explored how such derivatives might modulate enzyme activity. dundee.ac.uk The phenylalanine derivatives, combining features of known inhibitors and the natural substrate, are hypothesized to target the enzyme's active site, potentially acting as either substrates or inhibitors. dundee.ac.uk The steric bulk of the 3,5-dimethyl groups would play a defining role in the orientation and fit within the catalytic pocket, likely hindering the enzymatic reaction compared to the natural substrate, L-tyrosine.
Furthermore, D-phenylalanine itself has been reported to act as an inhibitor of enkephalinase (carboxypeptidase A), an enzyme that degrades endogenous opioid peptides (enkephalins). hmieducation.com By inhibiting this enzyme, D-phenylalanine can potentiate the effects of endogenous opioids. hmieducation.com It is plausible that this compound could retain or even enhance this inhibitory activity due to its modified structure, which might increase its affinity for the enzyme's active site or improve its resistance to degradation.
Analysis of Steric and Electronic Effects of Dimethylation on Biological Potency
The enhanced biological potency observed in many analogs of this compound can be attributed to a combination of steric and electronic effects.
Steric Effects : The two methyl groups at the 3 and 5 positions of the phenyl ring impose significant steric constraints. This restriction limits the number of possible conformations the side chain can adopt by hindering free rotation around the Cβ-Cγ bond. nih.govnih.gov By reducing the conformational flexibility, the molecule is more likely to exist in a state that is pre-organized for optimal binding with its biological target, such as an opioid receptor. This reduces the entropic penalty of binding, leading to higher affinity. nih.gov
Electronic Effects : The methyl groups are electron-donating, which increases the electron density of the aromatic ring. This modification of the ring's electronic properties can influence non-covalent interactions that are critical for molecular recognition. For example, it can strengthen CH-π or π-π stacking interactions between the ligand and aromatic residues within a receptor's binding pocket. nih.gov Studies on other substituted phenylalanine-containing peptides have demonstrated a linear relationship between the electronic properties of the substituent and the conformational free energies of the peptide, indicating that electronic effects can control peptide folding and stability. nih.gov
Contributions to Peptide and Peptidomimetic Design for Enhanced Bioactivity
The incorporation of unnatural amino acids like this compound is a cornerstone of modern peptide and peptidomimetic design. This strategy is employed to overcome the inherent limitations of natural peptides, such as poor stability and low receptor affinity. jenabioscience.comresearchgate.net
The primary contributions of using this modified amino acid include:
Enhanced Bioactivity : As seen in opioid peptides, dimethylation can lead to a dramatic increase in binding affinity and selectivity for the target receptor. nih.govnih.gov
Increased Stability : The D-amino acid configuration, combined with the bulky dimethyl groups, makes the peptide bonds adjacent to this residue more resistant to degradation by proteases and peptidases. researchgate.net This increases the in vivo half-life of the peptide therapeutic.
Conformational Control : The steric bulk provides a predictable way to constrain the peptide backbone and side chain conformation, which is essential for designing molecules that fit precisely into a target's binding site. nih.gov
By leveraging these advantages, chemists can design novel peptides and peptidomimetics with superior pharmacological profiles, turning once-labile peptides into potent and stable drug candidates. The use of dimethylated phenylalanine in dermorphin and deltorphin analogs serves as a prime example of this successful design strategy. nih.gov
Role As a Chiral Building Block in Advanced Material and Biomolecule Engineering
Integration into Peptide and Protein Engineering
The incorporation of non-proteinogenic amino acids like 3,5-Dimethyl-D-phenylalanine into peptide and protein structures is a powerful strategy to overcome some of the inherent limitations of their natural counterparts, such as susceptibility to enzymatic degradation and conformational instability.
The introduction of this compound into a peptide sequence can significantly enhance its stability. The D-configuration of the amino acid makes the peptide bond resistant to cleavage by most naturally occurring proteases, which are stereospecific for L-amino acids. This increased proteolytic stability translates to a longer biological half-life, a crucial attribute for therapeutic peptides.
While direct research on the functional impact of this compound is emerging, studies on similar molecules like 2',6'-dimethylphenylalanine have shown that such modifications can modulate biological activity. nih.govresearchgate.net For instance, the strategic placement of these bulky residues can influence receptor binding affinity and selectivity. nih.govresearchgate.net
Peptide mimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. This compound is an excellent candidate for the design of such mimetics. ptfarm.pl By replacing a natural phenylalanine residue with its 3,5-dimethylated D-isomer, it is possible to fine-tune the biological response of a peptide.
Research on the related compound, 2',6'-dimethylphenylalanine (Dmp), in opioid peptides has demonstrated that substitution of a native phenylalanine with Dmp can lead to significant improvements in receptor-binding affinity and selectivity. nih.gov For example, substituting Phe³ with Dmp in a dermorphin (B549996) tetrapeptide analog resulted in a five-fold increase in µ-receptor affinity without a significant change in δ-receptor affinity. nih.gov This highlights the potential of dimethylated phenylalanine analogs to create more specific and potent therapeutic agents.
The following table, adapted from studies on 2',6'-dimethylphenylalanine-containing opioid peptide analogs, illustrates the impact of such modifications on receptor binding affinity. While not directly data for this compound, it provides a strong indication of the potential effects.
| Peptide Analog | Modification | μ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | Receptor Selectivity (δ/μ) |
|---|---|---|---|---|
| Parent Peptide (YRFB) | - | 0.54 | 14.2 | 26.3 |
| Analog with Dmp | Phe³ → Dmp | 0.11 | 13.8 | 125.5 |
This data suggests that the introduction of a dimethylated phenylalanine can significantly enhance receptor selectivity, a desirable characteristic for drug development.
Applications in Supramolecular Chemistry and Hydrogel Formation
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Phenylalanine and its derivatives are well-known for their ability to self-assemble into ordered nanostructures, including hydrogels. nih.govacs.orgrsc.org
The self-assembly of phenylalanine-derived molecules into hydrogels is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic interactions. nih.govacs.orgrsc.org For N-terminally protected phenylalanine derivatives, such as those with a fluorenylmethyloxycarbonyl (Fmoc) group, the π-π stacking interactions between the aromatic moieties play a crucial role in initiating and stabilizing the self-assembled fibrillar network that entraps water to form a hydrogel. nih.govacs.org
The introduction of methyl groups on the phenyl ring of this compound is expected to significantly influence these self-assembly processes. The increased hydrophobicity of the dimethylated phenyl ring would likely enhance the hydrophobic driving force for self-assembly in aqueous environments. Additionally, the methyl groups can modulate the π-π stacking interactions, potentially leading to different packing arrangements and fibrillar morphologies compared to unsubstituted phenylalanine derivatives. The D-chiral center will also impart a specific handedness to the resulting supramolecular structures.
By systematically modifying the structure of the phenylalanine building block, it is possible to create bio-based materials with a wide range of properties. The incorporation of this compound into self-assembling systems offers a route to fine-tune the mechanical, thermal, and optical properties of the resulting materials.
The enhanced hydrophobicity and altered π-π stacking introduced by the 3,5-dimethyl substitution could lead to the formation of more robust and thermally stable hydrogels. The steric bulk of the methyl groups might also influence the packing of the molecules within the self-assembled fibers, which in turn would affect the mechanical properties, such as the stiffness and elasticity of the hydrogel.
Furthermore, the specific arrangement of the aromatic rings in the self-assembled state can give rise to interesting optical properties. While there is no specific research on the optical properties of this compound-based materials, the principles of supramolecular chemistry suggest that controlling the assembly of such chromophoric units could lead to materials with tailored fluorescence or chiroptical properties.
Development of Probes for Biochemical Research
At present, there is a notable lack of published research on the specific application of this compound in the development of probes for biochemical research. However, based on the properties of similar molecules, some potential applications can be envisaged.
The unique structural and stereochemical features of this compound could be exploited in the design of highly specific molecular probes. For instance, a peptide-based probe incorporating this amino acid would exhibit enhanced stability in biological assays due to its resistance to proteolysis. The dimethylated phenyl ring could also serve as a unique spectroscopic marker or be further functionalized with reporter groups such as fluorophores or spin labels.
Mechanistic Insights into Biological Interactions of D Phenylalanine Derivatives Non Clinical Focus
Molecular Mechanisms of Bacterial Biofilm Formation Inhibition by D-Phenylalanine
D-amino acids, including D-phenylalanine, have been investigated for their capacity to inhibit or disperse bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org The mechanism of action is multifaceted and can vary between different bacterial species.
One primary mechanism involves the integration of D-amino acids into the peptidoglycan layer of the bacterial cell wall. iwaponline.com D-phenylalanine can be incorporated in place of D-alanine in the peptide side chains of peptidoglycan, altering the cell wall's structure and integrity. medchemexpress.com This modification can trigger the disassembly of the biofilm matrix, in some cases by prompting the release of the protein component of the matrix. asm.org Studies on Bacillus subtilis have shown that certain D-amino acids can trigger the release of amyloid fibers that link cells together in the biofilm. nih.gov
Furthermore, D-amino acids can interfere with the production of the EPS matrix. Research indicates they can inhibit the synthesis of extracellular proteins and downregulate the expression of genes related to EPS production. iwaponline.com In some bacteria, like Staphylococcus aureus, D-amino acids appear to prevent biofilm development by inhibiting the localization of proteins to the cell surface, thereby blocking the accumulation of the proteinaceous component of the matrix. asm.org
However, the efficacy of D-phenylalanine as a biofilm inhibitor is a subject of conflicting research. While some studies have identified D-phenylalanine as an active inhibitor of biofilm formation in S. aureus, others have found it to be inert in B. subtilis. asm.orgnih.gov Conversely, some reports indicate that D-phenylalanine and other D-amino acids fail to inhibit biofilm formation in S. aureus at various concentrations. nih.govresearchgate.net A study on the marine microbe Pseudoalteromonas sp. SC2014 found that D-phenylalanine effectively inhibited the formation of multilayer biofilms at concentrations that did not affect cell growth and could promote the disassembly of established multilayer structures. nih.govresearchgate.net This suggests that the inhibitory effects are species-specific. Some research also proposes an indirect mechanism where D-amino acids inhibit protein synthesis, leading to a growth defect that consequently hinders biofilm development. nih.gov
Table 1: Reported Effects of D-Phenylalanine on Biofilm Formation in Various Bacteria
| Bacterial Species | Reported Effect of D-Phenylalanine | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Staphylococcus aureus | Active inhibitor | Prevents protein localization at the cell surface | asm.org |
| Staphylococcus aureus | No significant inhibition | N/A | nih.govmicrobiologyresearch.org |
| Bacillus subtilis | Inert | N/A | nih.gov |
Note: The specific molecular mechanisms for 3,5-Dimethyl-D-Phenylalanine in bacterial biofilm inhibition are not detailed in the reviewed literature. The discussion is based on findings related to D-phenylalanine and other D-amino acids.
Exploration of Phenylalanine and Tyrosine Metabolic Pathways in Preclinical Models
Phenylalanine is an essential amino acid in mammals, meaning it must be obtained from the diet. smpdb.ca Its metabolism is intrinsically linked with that of tyrosine, as the primary metabolic pathway for phenylalanine is its conversion to tyrosine. davuniversity.org This process occurs mainly in the liver.
The metabolic fate of phenylalanine follows several routes:
Incorporation into Proteins: As a fundamental building block, L-phenylalanine is used in the synthesis of proteins. smpdb.ca
Conversion to Tyrosine: The enzyme phenylalanine hydroxylase, a monooxygenase, catalyzes the hydroxylation of phenylalanine to form tyrosine. davuniversity.org This is the rate-limiting step in phenylalanine catabolism.
Transamination: Phenylalanine can undergo transamination to form phenylpyruvate, though this is typically a minor pathway in healthy individuals. nih.gov
Once tyrosine is formed, it can be either incorporated into new proteins or degraded. The catabolism of tyrosine is a multi-step process that ultimately yields fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production or be used in fatty acid synthesis. smpdb.cadavuniversity.org Therefore, phenylalanine and tyrosine are classified as both glucogenic and ketogenic amino acids. davuniversity.org
Table 2: Key Enzymes in Phenylalanine and Tyrosine Degradation
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Phenylalanine hydroxylase | Hydroxylates phenylalanine | Phenylalanine | Tyrosine |
| Tyrosine transaminase | Transaminates tyrosine | Tyrosine | p-hydroxyphenylpyruvate |
| p-Hydroxyphenylpyruvate hydroxylase | Oxidative decarboxylation and hydroxylation | p-hydroxyphenylpyruvate | Homogentisate |
| Homogentisate oxidase | Cleaves the aromatic ring | Homogentisate | 4-maleylacetoacetate |
| Maleylacetoacetate isomerase | Isomerization | 4-maleylacetoacetate | 4-fumarylacetoacetate |
Note: The specific interactions of this compound with these metabolic pathways have not been characterized in the reviewed preclinical literature.
Influence on Neurotransmitter Precursor Dynamics in Controlled Experimental Systems
Phenylalanine and its metabolites play a crucial role as precursors to several key neurotransmitters. The conversion of phenylalanine to tyrosine is the first step in the synthesis pathway for the catecholamines: dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.org Tyrosine is transported into catecholaminergic neurons, where it is converted to L-DOPA by the enzyme tyrosine hydroxylase, a critical regulatory step in the synthesis of these neurotransmitters. smpdb.ca
The D-isomers of amino acids, such as D-phenylalanine, are generally understood to cross the blood-brain barrier less efficiently than their L-isomer counterparts. wikipedia.org A small fraction of D-phenylalanine may be converted to L-phenylalanine in the body. wikipedia.org In experimental systems, L-phenylalanine itself has been shown to act as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and at the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org
The study of phenylalanine derivatives is an active area of neuropharmacological research to understand and modulate glutamatergic and other neurotransmitter systems. For instance, synthetic derivatives are created to probe receptor interactions and function. One study described how 3,5-Dibromo-L-phenylalanine, a halogenated derivative, acts as a polyvalent modulator of glutamatergic synaptic transmission by activating NMDA receptors while blocking AMPA/kainate receptors. nih.gov Another area of research involves the substitution of phenylalanine with methylated derivatives in opioid peptides to study receptor binding and affinity. The use of 2',6'-Dimethylphenylalanine as a surrogate for phenylalanine in peptide analogs has been shown to alter receptor affinity and selectivity, indicating that such structural modifications can significantly influence biological activity at the receptor level. nih.gov
Note: The direct influence of this compound on neurotransmitter precursor dynamics has not been specifically elucidated in the reviewed experimental literature.
Future Directions and Emerging Research Avenues for 3,5 Dimethyl D Phenylalanine Research
Advancements in Asymmetric Synthesis for Complex Isomeric Forms
The synthesis of enantiomerically pure unnatural amino acids (UAAs) like 3,5-Dimethyl-D-Phenylalanine is a key challenge in organic chemistry. researchgate.netresearchgate.net Future research will likely focus on developing more efficient and versatile methods for their asymmetric synthesis. While traditional methods exist, new strategies are being explored to overcome limitations such as lengthy steps, high costs, and poor enantioselectivity. nih.govnih.gov
One promising area is the advancement of catalytic asymmetric synthesis. This includes the development of novel chiral catalysts, such as those based on earth-abundant metals like nickel, which can facilitate enantioconvergent cross-coupling reactions under mild conditions. nih.govacs.org These methods allow for the creation of specific stereoisomers from readily available racemic starting materials. Another emerging technique is photoredox catalysis, which enables the use of ubiquitous starting materials like aliphatic alcohols to generate a diverse set of UAAs through C-O bond activation in a highly atom-economical process. rsc.org
Biocatalysis represents another significant frontier. The use of engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) and dehydrogenases, offers an environmentally friendly and highly selective route to synthesizing D-phenylalanine derivatives. nih.govnih.govacs.org Techniques like directed evolution and structure-guided steric hindrance engineering are being employed to create enzymes with improved catalytic efficiency and substrate specificity for bulky molecules like this compound. nih.govresearchgate.netresearchgate.net These biocatalytic cascades can produce high yields of optically pure D-amino acids from inexpensive starting materials. nih.govacs.org The development of high-throughput screening methods is crucial for rapidly identifying improved enzyme variants, accelerating the discovery of efficient biocatalysts for synthesizing complex isomeric forms. nih.gov
Computational Modeling and High-Throughput Screening for Novel Analogs with Specific Interaction Profiles
The discovery of novel analogs of this compound with tailored biological activities is being accelerated by the integration of computational modeling and high-throughput screening (HTS). These approaches allow for the rational design and rapid testing of vast libraries of compounds, significantly streamlining the drug discovery process.
Computational methods, such as molecular docking and density functional theory (DFT) calculations, are invaluable for predicting how analogs of this compound will interact with specific biological targets. researchgate.netplos.org By simulating the binding of a ligand to a protein's active or allosteric site, researchers can prioritize compounds that are most likely to exhibit the desired activity. nih.gov These computational tools can elucidate the binding modes of substrates and guide site-specific mutagenesis in enzyme engineering to enhance catalytic efficiency for non-natural substrates. plos.org This in-silico approach helps in understanding the structure-activity relationships that govern the biological effects of these molecules.
High-throughput screening (HTS) complements computational design by enabling the rapid experimental validation of thousands of compounds. nih.gov HTS assays can be designed to measure a compound's ability to inhibit an enzyme or modulate a cellular process. nih.govutah.edu For instance, differential scanning fluorimetry can be used in HTS to identify molecules that stabilize a target protein, indicating a binding interaction. researchgate.net The combination of HTS with computational pre-screening creates a powerful workflow for identifying lead compounds from large chemical libraries. nih.govnih.gov This integrated approach is crucial for discovering novel analogs of this compound that could serve as potent and selective inhibitors or modulators of therapeutic targets.
Expanding the Scope of Applications in Chemical Biology Tools and Research Probes
The unique properties of this compound make it a valuable component for the development of sophisticated chemical biology tools and research probes. Incorporating this and other UAAs into peptides and proteins is a powerful strategy for investigating biological processes with high precision.
One key application is the use of UAAs to create peptidomimetics with enhanced stability and receptor affinity. researchgate.netresearchgate.net The D-configuration and steric bulk of the dimethylphenyl group can confer resistance to proteolytic degradation, extending the half-life of bioactive peptides. Furthermore, the introduction of D-amino acids can significantly alter the binding affinity and selectivity of peptides for their target receptors. For example, the substitution of D-Phenylalanine in gonadotropin-releasing hormone (GnRH) peptides has been shown to improve their receptor binding affinities, leading to better imaging probes for cancer diagnostics. nih.gov Similarly, replacing natural phenylalanine with 2',6'-dimethylphenylalanine in opioid peptides has led to analogs with increased receptor affinity and selectivity. nih.gov
These modified peptides can serve as research probes to study protein structure, function, and signal transduction. researchgate.net By strategically placing UAAs within a peptide sequence, researchers can probe the specific interactions that govern molecular recognition and biological activity. This allows for a deeper understanding of complex biological systems and can aid in the development of new therapeutic agents. The continued development of methods for incorporating UAAs into proteins will expand their utility as tools for basic research and drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dimethyl-D-Phenylalanine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, acylating agents like 2,2-diphenylacetyl chloride may react with substituted amines under mild conditions. Reaction progress should be monitored using thin-layer chromatography (TLC), and purity verified via high-performance liquid chromatography (HPLC) .
- Key Variables : Temperature (e.g., 10–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. Acidic conditions may require neutralization with NH4OH to isolate precipitates .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methyl groups at 3,5-positions) and stereochemistry .
- IR : Detects functional groups (e.g., carboxylic acid or amide stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use closed systems or local exhaust ventilation to minimize inhalation. Wear PPE: nitrile gloves, N95 masks, and safety goggles. Install emergency showers and eyewash stations .
Q. How can researchers validate the structural data of this compound?
- Methodology : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond lengths and angles . For spectroscopic data, compare with NIST Chemistry WebBook entries .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Analysis Framework :
- Perform control experiments with deuterated analogs to isolate signal interference .
- Use density functional theory (DFT) simulations to model electronic environments and predict shifts .
- Validate with independent techniques like X-ray crystallography .
Q. What strategies optimize enantiomeric purity in this compound synthesis?
- Methodology :
- Employ chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Recrystallize in solvents with high enantiomer solubility differences .
Q. How do substituent effects (e.g., methyl groups) influence the compound’s metabolic stability in biological studies?
- Experimental Design :
- Conduct in vitro assays with liver microsomes to measure oxidation rates.
- Compare with unsubstituted D-phenylalanine analogs using LC-MS/MS for metabolite profiling .
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- Methodology :
- Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability.
- Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes like phenylalanine hydroxylase .
Data Presentation and Validation
Table 1 : Example Synthesis Conditions for this compound Derivatives
| Reagent | Solvent | Temperature (°C) | Monitoring Method | Yield (%) |
|---|---|---|---|---|
| 3,5-Dimethylaniline | DCM | 20 | TLC (Rf 0.5) | 78 |
| Diphenylacetyl Chloride | THF | 10 | HPLC (Rt 8.2 min) | 85 |
Adapted from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
